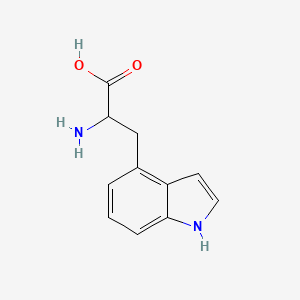

2-Amino-3-(1H-indol-4-YL)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(1H-indol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-2-1-3-10-8(7)4-5-13-10/h1-5,9,13H,6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEIRMIVNPCUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Current Research Landscape and Emerging Areas for 2 Amino 3 1h Indol 4 Yl Propanoic Acid

General Approaches to Indole (B1671886) Amino Acid Synthesis

The construction of the indole nucleus is a cornerstone of synthetic organic chemistry, with numerous methods developed over more than a century. byjus.com These strategies are foundational for the synthesis of tryptophan and its derivatives, including the 4-substituted target compound.

Adaptations of Fischer Indole Synthesis for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely utilized method for constructing the indole ring system. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

While powerful, the classical Fischer synthesis faces limitations when applied to unsymmetrically substituted precursors, often leading to a lack of regioselectivity. nih.gov For the synthesis of this compound, one would require a meta-substituted phenylhydrazine. The cyclization of a hydrazone derived from a meta-substituted phenylhydrazine and a suitable keto-acid or aldehyde can theoretically yield both 4- and 6-substituted indoles. The product distribution is influenced by the nature of the substituent on the phenylhydrazine and the steric and electronic properties of the carbonyl component, as well as the acidity of the medium. byjus.com

To overcome these regioselectivity issues, modified Fischer indolization methods have been developed. These can involve the use of specific catalysts or strategically placed directing groups on the phenylhydrazine precursor to favor cyclization at the desired position. A notable modern variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | A (substituted) phenylhydrazine and an aldehyde or ketone. | wikipedia.org |

| Conditions | Acidic catalysis (Brønsted or Lewis acids) and heat. | byjus.comwikipedia.org |

| Mechanism | Involves formation of a phenylhydrazone, tautomerization, a nih.govnih.gov-sigmatropic rearrangement, and elimination of ammonia. | wikipedia.org |

| Key Challenge | Poor regioselectivity with unsymmetrical ketones or meta-substituted phenylhydrazines. | nih.gov |

| Application | Widely used for synthesizing substituted indoles, including precursors for triptan-class drugs. | wikipedia.org |

Alternative Heterocycle Formation Strategies

Given the limitations of the Fischer synthesis, a plethora of alternative methods for constructing the indole core have been developed. nih.govnih.gov These strategies often provide complementary reactivity and can offer improved regiocontrol for accessing specific substitution patterns.

Several named reactions provide different pathways to the indole nucleus:

Bartoli Indole Synthesis: Utilizes the reaction of nitroarenes with vinyl Grignard reagents. It is particularly effective for synthesizing 7-substituted indoles.

Larock Indole Synthesis: Involves the palladium-catalyzed annulation of ortho-iodoanilines with alkynes. This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Bischler-Möhlau Indole Synthesis: An acid-catalyzed reaction of an α-halo-ketone with an excess of aniline (B41778).

Reissert Indole Synthesis: Involves the condensation of ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid. nih.gov

Modern approaches often rely on transition-metal-catalyzed reactions, particularly those involving C-H activation. taylorandfrancis.com These methods can construct the indole ring from simpler, more readily available starting materials, such as anilines, by forming key C-C or C-N bonds in the cyclization step. researchgate.net For instance, ruthenium-catalyzed addition of an aniline to an epoxide can lead to 2-alkyl indoles through a cascade process. nih.gov These alternative strategies provide a diverse toolkit for chemists to select the most appropriate route based on the desired substitution pattern and available precursors.

Advanced Synthetic Routes for this compound

Synthesizing the specific target compound, this compound, with precise stereochemical control requires more advanced and targeted strategies than general indole syntheses. These methods focus on either functionalizing a pre-existing indole ring at the C4 position or building the molecule from chiral precursors.

Regioselective Indole Functionalization

A powerful strategy for preparing 4-substituted indoles involves the direct functionalization of the indole core. The C-H bonds of the indole ring have different reactivities, with the C3 position being the most nucleophilic. Therefore, achieving functionalization at the C4 position requires specific strategies to override the inherent reactivity.

Transition metal-catalyzed C-H activation has emerged as a premier tool for this purpose. researchgate.net By employing a directing group (DG) on the indole nitrogen (N1), it is possible to direct a metal catalyst to a specific C-H bond. For example, various directing groups can steer arylation or olefination to the C7 position. nih.gov

More specifically for C4 functionalization, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. acs.org Another innovative approach uses glycine (B1666218) as a transient directing group in a palladium-catalyzed C4-arylation of indole. nih.gov These methods provide a direct entry to the 4-substituted indole scaffold, which can then be further elaborated to introduce the amino acid side chain, for instance, via a Friedel-Crafts reaction with a serine-derived electrophile.

Table 2: Examples of Regioselective C-H Functionalization of Indoles

| Position | Catalyst/Method | Directing Group | Application | Reference |

|---|---|---|---|---|

| C4 | Rhodium catalysis | None (on unprotected indole) | Direct C4 olefination/alkylation | acs.org |

| C4 | Palladium catalysis | Glycine (transient) | Direct C4 arylation | nih.gov |

| C7 | Rhodium catalysis | N-pivaloyl | C7 olefination | nih.gov |

| C7 | Palladium catalysis | N-P(O)tBu₂ | C7 arylation | nih.gov |

Chiral Pool Synthesis Approaches

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to synthesize complex chiral targets. mdpi.comresearchgate.net Proteinogenic α-amino acids such as L-serine, L-aspartic acid, and L-glutamic acid are common and versatile chiral building blocks. researchgate.net

In the context of this compound, a chiral pool strategy would involve starting with a suitable amino acid that already contains the desired stereocenter at the α-carbon. For example, enantiopure serine or a derivative can serve as a three-carbon electrophile. This precursor can be coupled with a pre-formed 4-substituted indole nucleophile (e.g., 4-lithioindole or an indole Grignard reagent) in a Friedel-Crafts type alkylation. This reaction attaches the indole ring to the β-carbon of the amino acid backbone, directly forming the tryptophan skeleton. The success of this approach hinges on the efficient preparation of the 4-substituted indole and the stereospecificity of the coupling reaction. Tryptophan itself can also serve as a chiral precursor for the synthesis of other indole-derived natural products. mdpi.com

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create the desired stereoisomer by using chiral reagents, catalysts, or auxiliaries. Several powerful asymmetric methods are applicable to the synthesis of unnatural tryptophan derivatives. chim.it

One prominent strategy involves the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine and glycine, can be alkylated with a 4-substituted-3-indolylmethyl bromide. acs.orgnih.gov Subsequent hydrolysis of the auxiliary yields the desired L-amino acid with high enantiomeric excess. Similarly, Evans auxiliaries can be used to direct the stereoselective alkylation of a glycine enolate equivalent.

Catalytic asymmetric methods offer a more atom-economical approach. These include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a dehydroamino acid precursor (an α,β-unsaturated amino acid derivative) using a chiral transition metal catalyst (e.g., with DuPhos or DuanPhos ligands) is a highly effective method for setting the α-stereocenter. rsc.org

Asymmetric Phase-Transfer Catalysis: Chiral phase-transfer catalysts can mediate the enantioselective alkylation of a glycine Schiff base with an appropriate indolyl electrophile.

Nickel(II) Complexes: The use of Ni(II) complexes of glycine Schiff bases with a chiral ligand allows for the diastereoselective alkylation with gramine (B1672134) derivatives, providing access to a variety of substituted tryptophans under mild conditions. acs.org

Enzymatic Approaches: Enzymes, such as tryptophan synthase (TrpS), can catalyze the reaction between substituted indoles and serine to produce the corresponding tryptophan derivatives. While highly selective, the substrate scope for non-natural indoles can be limited, with 4-substituted indoles often showing lower reactivity compared to 5- or 6-substituted isomers. chim.it

A facile route using an asymmetric Strecker synthesis has also been reported. This method employs a chiral auxiliary like (S)-α-methylbenzylamine to control the stereoselective addition of cyanide to an imine formed from a 4-substituted indole-3-carboxaldehyde, ultimately delivering the optically pure amino acid. rsc.org

Diastereoselective Methods

Diastereoselective synthesis of this compound often employs chiral auxiliaries to direct the stereochemical outcome of bond-forming reactions. These auxiliaries, which are temporarily incorporated into the molecule, create a chiral environment that favors the formation of one diastereomer over the other.

One common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable 4-indolyl-methyl electrophile. Chiral oxazolidinones, popularized by Evans, are frequently used auxiliaries in this context. wikipedia.org The glycine derivative is first acylated with the chiral oxazolidinone, and subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid chiral enolate. The steric hindrance imposed by the auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the auxiliary yields the desired amino acid with a high degree of stereopurity.

Another approach utilizes chiral auxiliaries derived from amino acids themselves, such as pseudoephedrine or (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). researchgate.net These auxiliaries can be used to form chiral imines or amides, which then undergo diastereoselective alkylation. The choice of auxiliary and reaction conditions is crucial for achieving high diastereomeric excess (d.e.).

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (d.e.) | Reference |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | 4-(Bromomethyl)-1H-indole | LDA | >95% | wikipedia.org |

| (R)-(+)-Pseudoephedrine | 4-(Trifluoromethylsulfonyloxymethyl)-1H-indole | n-BuLi | >90% | researchgate.net |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 4-(Iodomethyl)-1H-indole | LDA | >98% | nih.gov |

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to the synthesis of this compound by employing a small amount of a chiral catalyst to generate the desired enantiomer.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of amino acids. researchgate.netdntb.gov.ua This method typically involves the alkylation of a glycine Schiff base ester under biphasic conditions, where a chiral quaternary ammonium (B1175870) salt transfers the enolate from the aqueous or solid phase to the organic phase where the reaction with the electrophile occurs. organic-chemistry.org

Cinchona alkaloids are a prominent class of chiral phase-transfer catalysts. organic-chemistry.org Their rigid structure and tunable steric and electronic properties allow for high enantioselectivity in the alkylation of glycine imines. For the synthesis of this compound, a key step would be the enantioselective alkylation of a glycine benzophenone (B1666685) Schiff base with a 4-(halomethyl)-1H-indole derivative in the presence of a chiral phase-transfer catalyst. The choice of the catalyst, solvent, and base is critical for achieving high enantiomeric excess (e.e.).

| Catalyst | Substrate | Electrophile | Enantiomeric Excess (e.e.) | Reference |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | N-(Diphenylmethylene)glycine tert-butyl ester | 4-(Bromomethyl)-1H-indole | up to 99% | researchgate.net |

| (S)-Spiro-quaternary ammonium salt | N-(Diphenylmethylene)glycine methyl ester | 4-(Chloromethyl)-1H-indole | 95% | dntb.gov.ua |

Metal-Catalyzed Asymmetric Synthesis (e.g., Ni(II) Schiff Base Complexes)

The use of chiral transition metal complexes to catalyze the asymmetric synthesis of amino acids is a well-established and versatile methodology. researchgate.net Among these, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven to be particularly effective. nih.govehu.es

In this approach, a planar chiral Ni(II) complex serves as a template to control the stereochemistry of the alkylation at the α-carbon of the glycine moiety. researchgate.net The chiral ligand, often derived from proline or another chiral amine, creates a specific steric environment around the metal center. The glycine Schiff base coordinates to the Ni(II) ion, and upon deprotonation, the resulting nucleophilic carbon is alkylated by a 4-(halomethyl)-1H-indole. The facial selectivity of the alkylation is dictated by the chiral ligand, leading to the formation of one enantiomer in excess. The desired amino acid is then liberated from the complex by acidic hydrolysis.

| Chiral Ligand | Electrophile | Base | Enantiomeric Excess (e.e.) | Reference |

| (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | 4-(Bromomethyl)-1H-indole | K₂CO₃ | >98% | nih.gov |

| (R)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide | 4-(Iodomethyl)-1H-indole | NaH | >95% | ehu.es |

Enzymatic and Biocatalytic Synthesis Routes

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of chiral amino acids.

Amino Acid Oxidases and Transaminases in Stereoselective Preparations

Amino acid oxidases can be employed in the kinetic resolution of racemic this compound. L-amino acid oxidases (LAAOs) selectively oxidize the L-enantiomer to the corresponding α-keto acid, leaving the D-enantiomer unreacted and thus enantiomerically enriched. wikipedia.orgworthington-biochem.com This method is particularly useful for obtaining the D-amino acid. Conversely, D-amino acid oxidases (DAAOs) can be used to resolve the racemate to obtain the L-enantiomer. The efficiency of the resolution is dependent on the substrate specificity of the enzyme. Recent advancements in ancestral protein reconstruction have led to the development of more stable and versatile LAAOs for deracemization processes. nih.gov

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.comnih.gov For the asymmetric synthesis of this compound, a transaminase can be used to catalyze the stereoselective amination of the corresponding α-keto acid, 3-(1H-indol-4-yl)-2-oxopropanoic acid. By selecting an appropriate (S)- or (R)-selective transaminase, either enantiomer of the target amino acid can be produced with high enantiomeric excess. The choice of the amino donor is also crucial for driving the reaction equilibrium towards the product. nih.govresearchgate.net

| Enzyme Type | Substrate | Outcome | Enantiomeric Excess (e.e.) | Reference |

| L-Amino Acid Oxidase (from Crotalus adamanteus) | Racemic this compound | (R)-2-Amino-3-(1H-indol-4-YL)propanoic acid | >99% | wikipedia.org |

| (S)-selective Transaminase (from Vibrio fluvialis) | 3-(1H-indol-4-yl)-2-oxopropanoic acid | (S)-2-Amino-3-(1H-indol-4-YL)propanoic acid | >99% | nih.gov |

| (R)-selective Transaminase (engineered) | 3-(1H-indol-4-yl)-2-oxopropanoic acid | (R)-2-Amino-3-(1H-indol-4-YL)propanoic acid | >98% | mdpi.com |

Control of Stereochemistry and Enantiopurity in Propanoic Acid Backbone Synthesis

The diastereoselective methods using chiral auxiliaries establish the stereocenter through substrate control, where the chirality of the auxiliary dictates the stereochemical outcome. The enantiopurity of the final product is directly related to the diastereoselectivity of the key bond-forming step and the enantiopurity of the starting auxiliary.

In enantioselective catalysis, the chiral catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate or intermediate. The enantiopurity of the product is determined by the efficiency of the catalyst in discriminating between these faces.

Enzymatic methods rely on the inherent and often absolute stereoselectivity of the enzyme's active site. In kinetic resolutions, the enantiopurity of the remaining substrate or the product is a function of the enzyme's enantioselectivity (E-value) and the extent of conversion. In asymmetric synthesis using transaminases, the enantiopurity of the product is typically very high, often exceeding 99% e.e., due to the precise positioning of the substrates within the enzyme's active site.

Ultimately, the choice of synthetic strategy depends on factors such as the desired enantiomer, scalability, and the availability of starting materials and catalysts. Each of these methodologies provides a powerful avenue for the synthesis of enantiomerically pure this compound, a valuable building block for further chemical and biological investigations.

Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a foundational technique in stereoselective synthesis. wikipedia.org For this compound, both classical and enzymatic methods are applicable.

Diastereomeric Salt Crystallization: A widely used method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. jackwestin.comwikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com For instance, a racemic mixture of an amino acid can be reacted with an enantiomerically pure chiral acid or base. The resulting salts, now diastereomers, can be separated. Following separation, a reverse reaction is performed to remove the resolving agent, yielding the isolated, pure enantiomer. jackwestin.com While effective, this method's success is contingent on the differential solubilities of the diastereomeric salts, which can be unpredictable. wikipedia.org

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. acs.org Enzymes like lipases or proteases can selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For example, the enzyme tryptophan synthase is responsible for the biosynthesis of tryptophan from indole and L-serine, demonstrating the inherent stereoselectivity of enzymatic processes. chim.itnih.gov Engineered variants of enzymes like phosphotriesterase have been used for chiral resolution of phosphorus-containing compounds, showcasing the adaptability of enzymes for synthetic purposes. acs.org In a typical kinetic resolution, one enantiomer is converted to a new product (e.g., an ester is hydrolyzed), which can then be separated from the unreacted enantiomer by standard chromatographic or extraction methods. A key advantage is the high enantiomeric excess (ee) that can be achieved. However, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

The table below summarizes key aspects of these resolution techniques.

Table 1: Comparison of Resolution Techniques| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Applicable to a wide range of compounds; can be used for large-scale separations. | Success is unpredictable; often requires trial-and-error with resolving agents; can be labor-intensive. |

| Enzymatic Kinetic Resolution | Use of a stereoselective enzyme to catalyze a reaction on only one enantiomer of the racemic mixture. | High enantioselectivity (high ee); mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer; requires screening for a suitable enzyme. |

Chiral Auxiliary-Mediated Synthesis

An alternative to resolving a racemic mixture is to synthesize the desired enantiomer directly through asymmetric synthesis. One powerful approach is the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgnih.gov After the key stereocenter is set, the auxiliary is removed.

A common strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, a chiral auxiliary, such as an oxazolidinone derived from a readily available chiral source, is attached to a glycine precursor. digitellinc.comacs.org Deprotonation of this adduct generates a chiral enolate, which then reacts with a suitable electrophile—in this case, a 4-indolylmethyl halide. The steric bulk and conformational rigidity of the chiral auxiliary guide the approach of the electrophile, favoring the formation of one diastereomer over the other.

Recent advancements have highlighted the use of N-tert-butanesulfinyl imines as effective chiral auxiliaries. rsc.orgthieme-connect.com These auxiliaries can direct a wide range of stereoselective transformations with high diastereoselectivity. thieme-connect.com The resulting sulfinamide can be cleaved under mild acidic conditions to reveal the free amine of the target amino acid without racemization.

The effectiveness of this approach is demonstrated in the synthesis of various non-proteinogenic amino acids. The diastereoselectivity is often high, leading to products with excellent enantiomeric purity after removal of the auxiliary. nih.gov

Table 2: Examples of Chiral Auxiliaries in Amino Acid Synthesis

| Chiral Auxiliary | Key Reaction Type | Typical Diastereomeric Ratio (d.r.) | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Enolate Alkylation | >95:5 | LiOH, H₂O₂ or LiBH₄ |

| Schöllkopf Bis-lactim Ethers | Enolate Alkylation | >90:10 | Mild Acid Hydrolysis (e.g., 0.1 N HCl) |

| N-tert-butanesulfinylamines | Addition to Imines/Iminiums | >90:10 | Acidic conditions (e.g., HCl in MeOH) |

Scale-Up Considerations for Laboratory and Research Applications

Transitioning a synthetic route for this compound from a small-scale discovery setting to larger, multi-gram quantities for extensive research presents several challenges.

Route Selection: For scale-up, asymmetric syntheses using chiral auxiliaries are often preferred over resolution methods because they avoid discarding 50% of the material. wikipedia.org However, the cost and recovery of the chiral auxiliary become significant factors. An efficient and high-yielding recovery step for the auxiliary is crucial for the economic viability of the process.

Reagent and Solvent Choice: Reagents that are expensive, hazardous, or require cryogenic temperatures (e.g., some strong bases like LDA) may be suitable for small-scale synthesis but pose problems on a larger scale. The use of large volumes of chlorinated solvents is also undesirable due to environmental and safety concerns. Process development often involves screening for more practical and safer alternatives. For example, electrophilic aromatic substitution reactions using Lewis acids like AlCl₃ are common for creating substituted tryptophans and may need careful thermal management on a larger scale. nih.gov

Purification: Chromatographic purification, while routine in the laboratory, can be a bottleneck during scale-up. It is often costly and time-consuming. The ideal large-scale process would yield a product that can be purified by crystallization, which is more efficient and economical. Developing a robust crystallization procedure is a key goal in process chemistry.

Process Safety and Control: Reactions that are highly exothermic or that generate gaseous byproducts require careful monitoring and control on a larger scale to prevent runaway reactions. The addition rates of reagents and the efficiency of heat transfer become critical parameters that must be optimized.

Chemical Modifications and Derivatization Strategies for 2 Amino 3 1h Indol 4 Yl Propanoic Acid

Protecting Group Chemistry

In the synthesis and incorporation of 2-amino-3-(1H-indol-4-yl)propanoic acid into larger molecules like peptides, the reactive functional groups—the α-amino group, the α-carboxyl group, and the indole (B1671886) nitrogen—must be temporarily masked to prevent unwanted side reactions. organic-chemistry.org This is achieved through the use of protecting groups, which can be selectively introduced and removed under specific conditions.

Protection of Indole Nitrogen (1H-indole)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it susceptible to undesired reactions such as alkylation during peptide synthesis. rsc.orgnih.gov The indole nitrogen's role in hydrogen bonding is also significant for the supramolecular assembly of tryptophan derivatives. nih.gov To prevent side reactions, the indole nitrogen (Nin) is often protected.

A common and effective protecting group for the indole nitrogen is the tert-butyloxycarbonyl (Boc) group . rsc.orgrsc.org The Nin-Boc group can be introduced using Boc anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org This protection is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with other Boc groups and the peptide from the resin during the final acidolysis step with TFA. rsc.orggoogle.com The combination of an Fmoc-protected α-amino group and a Boc-protected indole nitrogen is a standard strategy in peptide synthesis involving tryptophan. google.com

Other protecting groups for the indole nitrogen have also been developed. The formyl (For) group and the 2,2,2-trichloroethoxycarbonyl (Troc) group are cleaved under alkaline conditions. rsc.orgacs.org The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group has been presented as a nucleophile-stable, acid-cleavable protecting group that suppresses alkylation side reactions. rsc.org

Site-Specific Derivatization of the Indole Ring System

Modifying the indole ring of this compound allows for the introduction of novel functionalities and probes. Derivatization at specific positions on the benzene (B151609) portion of the indole nucleus can impart unique spectroscopic or reactive properties.

Introduction of Halogen Substituents (e.g., Fluoro)

Halogenation of the tryptophan indole ring is a valuable strategy for creating analogues with altered electronic properties and for use as spectroscopic probes. nih.gov Fluorinated tryptophans, in particular, are excellent probes for fluorescence and nuclear magnetic resonance (NMR) studies due to the favorable properties of the ¹⁹F isotope. nih.gov

Singly fluorinated tryptophans, such as 4-fluoro-tryptophan (4F-Trp), exhibit unique fluorescent properties; 4F-Trp, for instance, has a significantly reduced quantum yield compared to natural tryptophan. nih.gov The introduction of fluorine can be achieved through chemical synthesis, leading to building blocks like Fmoc-4-fluoro-L-tryptophan for peptide synthesis. peptide.com

Enzymatic methods using flavin-dependent halogenases also provide a powerful route for the regiospecific halogenation of tryptophan. nih.gov These enzymes can catalyze chlorination and bromination at specific positions on the indole ring, such as C5, C6, and C7, and have been engineered to expand their substrate scope to include peptides and proteins. nih.govnih.govacs.org

Nitrile Group Introduction (e.g., Cyanotryptophan Derivatives)

The introduction of a nitrile (-CN) group onto the indole ring creates cyanotryptophan derivatives with useful spectroscopic properties. L-4-cyanotryptophan (4-CN-Trp) is a notable example, functioning as a blue fluorescent reporter for biological spectroscopy and microscopy. acs.orgrsc.org Its absorption spectrum is red-shifted compared to natural tryptophan, allowing for selective excitation. acs.org

The synthesis of 4-CN-Trp can be challenging. However, efficient and scalable asymmetric syntheses of its Fmoc-protected form have been developed. acs.org A typical route starts with commercially available 4-cyanoindole, which undergoes Vilsmeier-Haack formylation, followed by protection of the indole nitrogen with a Boc group, and subsequent steps to build the amino acid side chain. acs.org Additionally, enzymatic approaches have been engineered to improve the synthesis yield. Variants of the tryptophan synthase β-subunit (TrpB) from Thermotoga maritima have significantly enhanced the production of 4-CN-Trp from 4-cyanoindole. nih.govacs.org

The position of the cyano group influences the molecule's spectroscopic characteristics. For example, indole-4-carbonitrile exhibits two distinct transitions in its infrared spectrum, which is a unique feature among its isomers. nih.gov

| Derivative | Key Property | Synthetic Approach | Reference |

|---|---|---|---|

| 4-Fluoro-tryptophan | ¹⁹F NMR probe, altered fluorescence | Chemical synthesis (e.g., Fmoc-4-fluoro-L-tryptophan) | nih.govpeptide.com |

| 4-Cyano-tryptophan | Blue fluorescent reporter | Chemical synthesis from 4-cyanoindole; Enzymatic synthesis using TrpB variants | acs.orgnih.gov |

Other Electrophilic and Nucleophilic Substitutions

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic. researchgate.netpearson.com Since the C3 position is occupied by the alanine (B10760859) side chain in tryptophan, substitutions occur at other positions. Functionalization at the C4 position is often more challenging compared to other positions like C5 or C6 due to steric hindrance and different electronic properties. acs.orgchim.it

Despite these challenges, methods have been developed for direct C4-functionalization. A significant advancement is the palladium-catalyzed direct olefination of tryptophan derivatives at the C4 position via C–H activation. acs.org This method allows for the coupling of various terminal olefins to the indole ring under mild conditions, providing access to a range of 4-substituted tryptophan derivatives that are valuable intermediates for the synthesis of complex natural products. acs.org

While electrophilic substitution is more common for the electron-rich indole ring, nucleophilic substitution reactions are also possible, particularly on indole rings that have been activated by electron-withdrawing groups. nii.ac.jp For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it can serve as a substrate for nucleophilic substitution at the C2 position with a variety of nitrogen- and sulfur-centered nucleophiles. nii.ac.jp This demonstrates that with appropriate electronic modifications, the indole scaffold can undergo reactions with nucleophiles to generate diverse derivatives.

Derivatization for Enhanced Analytical Detection and Quantitation

The accurate detection and quantification of this compound and its metabolites in complex biological matrices can be challenging due to factors like low concentrations, poor ionization efficiency in mass spectrometry, or weak absorbance/fluorescence. nih.gov Chemical derivatization is a powerful strategy employed to overcome these limitations by modifying the analyte to improve its physicochemical properties for analysis. nih.gov This process can enhance sensitivity, selectivity, and chromatographic behavior. nih.govresearchgate.net

Chromatographic Derivatization (e.g., for LC-MS, HPLC-FLD)

For analyses using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), pre-column or post-column derivatization is a common approach to improve the analytical performance for amino acids and indole-containing compounds. frontiersin.orgnih.govfrontiersin.org The primary goals of derivatization are to increase the molecular mass, improve ionization efficiency, enhance chromatographic retention and separation, and introduce a fluorescent or UV-active chromophore. researchgate.netmdpi.com

In LC-MS analysis, derivatization can significantly boost the signal intensity. nih.gov For instance, direct-matrix derivatization using reagents like propionic anhydride has been used for indole markers to make their chemical properties more uniform, thereby improving the sensitivity and specificity of LC-MS/MS assays. nih.gov Pre-column derivatization with kits such as AccQ-Tag, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is a widely used method that reacts with primary and secondary amines to yield stable, fluorescent derivatives suitable for both fluorescence and mass spectrometry detection. frontiersin.orgfrontiersin.orgresearchgate.net This approach not only increases sensitivity by orders of magnitude compared to underivatized analysis but also improves chromatographic peak shape and resolution. frontiersin.org

For HPLC with fluorescence detection (HPLC-FLD), derivatization is often essential, especially if the native fluorescence of the compound is insufficient for the required detection limits. mdpi.com While the indole ring of this compound possesses intrinsic fluorescence, tagging it with a highly fluorescent group can substantially lower the limit of detection. mdpi.com

Table 1: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary/Secondary Amines | FLD, MS | Forms stable derivatives, improves ionization. frontiersin.orgresearchgate.net |

| Phenylisothiocyanate | PITC | Primary/Secondary Amines | UV | Well-established method, good for quantification. mdpi.com |

| Dansyl chloride | DNS-Cl | Primary Amines, Phenols | FLD, MS | High fluorescence quantum yield. researchgate.net |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | FLD, MS | Produces highly fluorescent derivatives. researchgate.netresearchgate.net |

| Propionic Anhydride | - | Amines, Hydroxyls | MS | Unifies chemical properties of analytes. nih.gov |

| o-Phthalaldehyde (B127526) | OPA | Primary Amines (with thiol) | FLD | Fast reaction, forms highly fluorescent isoindoles. acs.org |

Fluorescent Tagging Strategies

Fluorescent tagging is a specific form of derivatization aimed at attaching a fluorophore to the target molecule. mdpi.com This strategy is particularly valuable for enhancing sensitivity in HPLC-FLD systems and for bioimaging applications. jst.go.jpnih.gov The choice of a fluorescent tag depends on factors such as reactivity with the amino acid, the fluorescence properties (excitation/emission wavelengths, quantum yield), and the stability of the resulting derivative. mdpi.com

Indole derivatives themselves can be potent fluorophores, and substitutions on the indole ring can be used to tune their photophysical properties. mdpi.comresearchgate.net For example, the introduction of an aldehyde group at the 4-position of the indole ring (indole-4-carboxaldehyde) has been shown to cause a significant red-shift in emission, creating a potential green fluorescent probe. researchgate.net Similarly, 4-formyltryptophan, an analogue of the title compound, acts as a cyan fluorophore that can be excited with visible light. nih.gov

Beyond modifying the intrinsic fluorescence, external fluorescent tags are commonly used. Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-nitro-7-aminobenzofurazan (NBD-F) react with the primary amine of this compound to form highly fluorescent and stable adducts. researchgate.netnih.gov For example, NBD-Cl reacts under mild conditions to produce fluorescent amino acids suitable for real-time imaging and tracking in biological systems. nih.gov Another common strategy involves reaction with o-phthalaldehyde (OPA) in the presence of a thiol, which rapidly forms a fluorescent isoindole derivative, a method widely used in the post-column derivatization of amino acids for HPLC-FLD analysis. acs.org

Isotopic Labeling for Metabolic Tracing and Spectroscopic Studies

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their corresponding isotopes. wikipedia.org This method is indispensable for metabolic research and quantitative mass spectrometry. wikipedia.orgeurisotop.com Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are most commonly used. nih.gov

Metabolic Tracing: In metabolic studies, isotopically labeled this compound can be introduced into a biological system (e.g., cell culture or an organism) to trace its metabolic fate. wikipedia.orgnorthwestern.edu By using techniques like MS and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can track the incorporation of the isotopic labels into downstream metabolites. nih.gov This allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes, providing insights into how the compound is processed by the cell under various conditions. eurisotop.comnorthwestern.edu For example, providing a labeled precursor can distinguish metabolites derived from that precursor from the pre-existing unlabeled pool, which is crucial for understanding pathway regulation. eurisotop.comnih.gov

Spectroscopic Studies and Quantitation: Isotopically labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry. eurisotop.com A known quantity of the stable isotope-labeled version of this compound is spiked into a sample before processing. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes in chromatography and experiences similar ionization effects, correcting for sample loss during preparation and for matrix effects during analysis. eurisotop.comrsc.org The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate and precise quantification. rsc.org

Synthesis of these labeled compounds can be achieved through various methods. Deuterium labeling of the indole ring, for instance, can be accomplished via acid-catalyzed hydrogen-deuterium exchange using reagents like deuterated sulfuric acid (D₂SO₄). nih.gov Labeling with ¹³C or ¹⁵N typically involves more complex multi-step chemical syntheses starting from commercially available labeled precursors. nih.gov

Formation of Analogues and Conjugates

The chemical structure of this compound serves as a scaffold for the creation of various analogues and conjugates. These modifications are designed to probe biological systems, create compounds with novel activities, or serve as research tools.

Structural Isomers and Positional Analogues (e.g., distinguishing from 3-indolyl substituted tryptophan)

This compound is a structural isomer of the proteinogenic amino acid L-tryptophan, where the propanoic acid side chain is attached to the 3-position of the indole ring. nih.gov Other positional isomers include those with substitution at the 2-, 5-, 6-, and 7-positions of the indole ring. These isomers often exhibit different biological activities and metabolic fates due to the distinct orientation of the side chain relative to the indole nitrogen.

Distinguishing between these positional isomers is a critical analytical task. High-performance liquid chromatography (HPLC) is the primary technique used for their separation. researchgate.net The separation is based on subtle differences in their physicochemical properties, such as polarity, which arise from the different substitution patterns on the indole ring. nih.gov For example, peptides containing isobaric oxidation products of tryptophan have been successfully separated using C18 reversed-phase columns. nih.govresearchgate.net

Detection methods coupled with HPLC are essential for unambiguous identification:

Mass Spectrometry (MS): While the isomers have the same molecular weight, their fragmentation patterns (tandem MS or MS/MS) can differ due to the position of the side chain, allowing for their differentiation. researchgate.net

Fluorescence Spectroscopy: The position of the alkyl substituent on the indole ring influences its electronic structure, leading to distinct fluorescence excitation and emission spectra that can be used for identification.

UV Spectroscopy: Similarly, the UV absorbance spectra of the isomers can show slight differences, aiding in their distinction. nih.gov

Peptide Mimetics and Amino Acid Conjugates

As a non-canonical amino acid, this compound can be incorporated into peptides to create peptide mimetics. This is typically achieved using solid-phase peptide synthesis, where the protected form of the amino acid (e.g., Fmoc-protected) is used as a building block. nih.govresearchgate.net

The purpose of incorporating such analogues is to:

Probe Structure-Activity Relationships: By replacing a standard amino acid like tryptophan with its 4-indolyl isomer, researchers can investigate the specific steric and electronic requirements of a peptide's binding site on a receptor or enzyme. nih.gov

Enhance Pharmacological Properties: Introducing non-standard amino acids can increase a peptide's resistance to proteolytic degradation, thereby extending its biological half-life.

Develop Selective Ligands: The unique structure of the 4-indolyl isomer can be exploited to generate new interactions with a target receptor, potentially leading to ligands with enhanced potency or selectivity. For example, the incorporation of indoylated phenylalanine residues into a tetrapeptide scaffold was used to generate a selective antagonist for the melanocortin-4 receptor. nih.gov

Furthermore, the amino acid can be chemically linked to other molecules to form conjugates for specific applications. For instance, it could be conjugated to a fluorescent dye for imaging studies or attached to a radionuclide (e.g., ¹⁸F) to create a tracer for Positron Emission Tomography (PET) imaging, as has been demonstrated with other novel amino acid analogues. nih.gov

Biochemical Research Applications of 2 Amino 3 1h Indol 4 Yl Propanoic Acid

Investigations into Enzyme-Substrate Interactions

The unique structure of 2-amino-3-(1H-indol-4-yl)propanoic acid makes it a compelling substrate analog for enzymes that recognize tryptophan. Its use can provide insights into the stringency of substrate binding and the catalytic mechanisms of these enzymes.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA. researchgate.net The high specificity of tryptophanyl-tRNA synthetase (TrpRS) for tryptophan is well-documented. addgene.orgnih.gov The indole (B1671886) nitrogen of tryptophan is a key recognition element, forming specific hydrogen bonds within the active site of TrpRS. addgene.org Given this high specificity, it is unlikely that this compound would be a substrate for wild-type TrpRS.

However, the field of synthetic biology has seen the development of engineered aaRSs with altered substrate specificities. nih.govnih.govresearchgate.net These engineered enzymes are crucial for the incorporation of noncanonical amino acids into proteins. While specific studies on an engineered synthetase for this compound are not prevalent, the existing research on creating mutant synthetases for other noncanonical amino acids suggests the feasibility of such an endeavor. researchgate.net The creation of an orthogonal synthetase-tRNA pair for this tryptophan isomer would enable its site-specific incorporation into proteins, opening up new avenues for protein engineering and functional studies.

The use of substrate analogs is a powerful technique to map the active site of an enzyme and understand the contributions of different functional groups to binding and catalysis. While direct studies employing this compound to probe active site specificity are not widely reported, its potential as such a tool is significant. For enzymes that process tryptophan, the presentation of the indole ring from the 4-position of the alanine (B10760859) backbone, as opposed to the natural 3-position, would test the geometric constraints of the active site. This approach has been used with other tryptophan analogs to elucidate enzyme mechanisms.

The enzymatic synthesis of tryptophan analogs is an area of active research, with a focus on developing biocatalysts for the production of these valuable compounds. The β-subunit of tryptophan synthase (TrpB) is a particularly versatile enzyme in this regard. nih.govwikipedia.orgnih.govpnas.org TrpB catalyzes the condensation of indole and serine to form tryptophan. nih.govwikipedia.orgnih.govpnas.org Importantly, engineered variants of TrpB have been shown to accept a wide range of substituted indoles as substrates, including those with modifications at the 4-position. nih.gov

This capability makes engineered TrpB a prime candidate for the biocatalytic production of this compound from 4-substituted indoles and serine. Research has demonstrated the successful synthesis of various tryptophan analogs using this method, highlighting the potential for efficient and stereoselective production of the 4-indolyl isomer. nih.gov

Below is a table summarizing the enzymatic synthesis of various tryptophan analogs using engineered tryptophan synthase B (TrpB), indicating the feasibility of synthesizing this compound.

| Indole Substrate | Enzyme Variant | Product | Reference |

| 4-Fluoroindole | Engineered PfTrpB | 4-Fluorotryptophan | nih.gov |

| 4-Chloroindole | Engineered PfTrpB | 4-Chlorotryptophan | nih.gov |

| 4-Methylindole | Engineered EcTrpB | 4-Methyltryptophan | nih.gov |

| 4-Aminoindole | Engineered SeTrpB | 4-Aminotryptophan | nih.gov |

Role in Protein Folding and Stability Studies

The incorporation of noncanonical amino acids is a powerful strategy to investigate the principles of protein folding and stability. The unique properties of these amino acids can introduce specific perturbations, allowing for a detailed analysis of their effects on protein structure and dynamics.

The site-specific incorporation of noncanonical amino acids into proteins is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often a stop codon. rice.edunih.gov While there are no specific reports detailing the incorporation of this compound into a particular protein, the general methodology is well-established for a wide variety of other noncanonical amino acids. rice.edunih.gov

The successful incorporation of this tryptophan isomer would allow for the creation of novel proteins with altered properties. For instance, the different orientation of the indole ring could influence protein-protein interactions or the binding of small molecules.

The substitution of a canonical amino acid with a noncanonical analog can have significant effects on protein structure, stability, and dynamics. Alanine scanning mutagenesis, where residues are replaced by alanine, is a common technique to probe the contribution of individual side chains to protein stability. nih.govnih.gov The replacement of a residue with this compound would be a more subtle perturbation than a substitution with a small amino acid like alanine, yet it could still induce measurable changes.

The altered geometry of the indole side chain in the 4-position could lead to steric clashes or the loss of favorable interactions within the protein core, potentially destabilizing the folded state. Conversely, it might also enable new, favorable interactions that could enhance stability. The impact of such a substitution would be highly context-dependent, relying on the local environment within the protein. nih.gov

| Location of Substitution | Predicted Structural Perturbation | Potential Effect on Stability (ΔΔG) | Rationale |

| Buried in hydrophobic core | Disruption of optimal packing | Destabilizing (> 0) | The altered indole position may create a cavity or steric clashes, disrupting favorable van der Waals interactions. |

| Solvent-exposed surface | Minimal structural change | Neutral or slightly destabilizing (~ 0) | The side chain is not constrained by packing forces, so the altered geometry has less impact. |

| Active site/Binding pocket | Altered ligand/substrate binding | Context-dependent | The change in indole orientation could either enhance or diminish binding affinity depending on the specific interactions. |

| Protein-protein interface | Disruption of interface contacts | Destabilizing (> 0) | Key hydrogen bonds or hydrophobic interactions mediated by the native tryptophan could be lost. |

Peptide Synthesis and Design using this compound

The incorporation of non-canonical amino acids (ncAAs) like this compound, an isomer of tryptophan, into peptide sequences is a powerful strategy for modulating the structure, stability, and biological activity of peptides. nih.gov As a structural analog of the proteinogenic tryptophan, it can be integrated into peptide chains using established synthetic methodologies, offering unique properties due to the altered connectivity of the indole side chain to the amino acid backbone.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. altabioscience.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The incorporation of this compound via SPPS follows the standard protocols, typically using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

The process requires a suitably protected form of the amino acid. The α-amino group is temporarily protected with the base-labile Fmoc group, while the indole nitrogen of the side chain is often protected with a more acid-stable group, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during synthesis. nih.gov

The general cycle for incorporating Fmoc-protected this compound into a peptide sequence on a solid support is outlined below.

Table 1: Key Stages of SPPS Cycle for Incorporating this compound

| Step | Procedure | Reagents | Purpose |

| 1. Resin Swelling | The solid support (resin) is swollen in a suitable solvent. | N,N-dimethylformamide (DMF) or Dichloromethane (DCM) | To allow access of reagents to the reactive sites on the resin. |

| 2. Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound peptide. | Typically 20% piperidine (B6355638) in DMF. nih.gov | To expose a free amino group for the next coupling reaction. |

| 3. Washing | The resin is thoroughly washed to remove excess deprotection reagent and byproducts. | DMF | To ensure a clean environment for the coupling step. |

| 4. Coupling | The protected this compound is activated and coupled to the free amino group. | Fmoc-L-4-Trp(Boc)-OH, activating agents (e.g., HBTU, HATU), and a base (e.g., DIPEA). nih.gov | To form a new peptide bond, extending the peptide chain. |

| 5. Washing | The resin is washed again to remove unreacted amino acid and coupling reagents. | DMF | To prepare the resin-peptide for the next cycle. |

| 6. Repeat | Steps 2-5 are repeated for each subsequent amino acid in the sequence. | N/A | To assemble the full-length peptide. |

| 7. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | A strong acid cocktail, often containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane). nih.gov | To release the final, unprotected peptide into solution. |

This methodology allows for the efficient and controlled synthesis of peptides containing this unique tryptophan isomer at any desired position in the sequence. researchgate.net

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SolPS) predates SPPS and remains a valuable technique, particularly for the large-scale production of shorter peptides. acs.orgembrapa.br Unlike SPPS, all reactions in SolPS occur in a homogeneous solution, and the intermediate products are isolated and purified after each step. nih.govyoutube.com

The incorporation of this compound using SolPS involves the reaction of two amino acid derivatives in a suitable organic solvent. One amino acid has its N-terminus protected (e.g., with Boc or Fmoc) and a free carboxylic acid, while the other has a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester) and a free amino group. youtube.com A coupling reagent is used to facilitate the formation of the peptide bond. nih.gov

The key advantage of SolPS is its scalability and the ability to purify and characterize intermediates, ensuring the quality of the final product. acs.org However, the process is more time-consuming and labor-intensive than SPPS due to the required purification after each coupling and deprotection step. nih.gov

Design and Synthesis of Conformationally Constrained Peptides

Introducing conformational constraints into peptides is a critical strategy for improving their biological activity, receptor selectivity, and metabolic stability. nih.gov Non-canonical amino acids are particularly useful for this purpose, as their unique side chains can restrict the peptide's flexibility. nih.gov

The incorporation of this compound can impose significant conformational restrictions due to the altered geometry of its side chain. Unlike the native tryptophan, where the side chain is attached at the C3 position of the indole ring, the linkage at C4 changes the spatial relationship between the aromatic ring and the peptide backbone. This can lead to:

Steric Hindrance: The bulk of the indole ring, oriented differently, can restrict the allowable values of the peptide backbone dihedral angles (phi, ψ), favoring certain secondary structures like β-turns or helices.

Altered Rotational Freedom: The rotational freedom around the Cα-Cβ and Cβ-Cγ bonds (chi angles, χ) is different from that of standard tryptophan, which can lock the side chain into a specific orientation. nih.gov

By strategically placing this amino acid in a peptide sequence, researchers can design peptides that adopt a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets. nih.gov

Development of Cyclopeptides and Diketopiperazines

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. This compound can be incorporated into various cyclic peptide scaffolds.

Diketopiperazines (DKPs) are the simplest form of cyclic dipeptides, formed by the head-to-tail cyclization of a dipeptide. wikipedia.org Tryptophan-containing DKPs are a large and structurally diverse class of natural products with a wide range of biological activities. nih.gov A dipeptide containing this compound can be cyclized, typically by heating or under specific catalytic conditions, to form the corresponding DKP. The resulting structure would be a novel scaffold for drug discovery. Recently, the first discovery of C4-prenylated tryptophan-containing diketopiperazines was reported, indicating that the 4-position of the tryptophan indole ring is a site for natural product diversification. acs.orgacs.org

Larger Cyclopeptides can be synthesized by incorporating this amino acid into a linear precursor and then performing a macrocyclization reaction. This can be achieved through various strategies, including head-to-tail cyclization, side-chain-to-side-chain cyclization, or side-chain-to-terminus cyclization. The unique positioning of the indole ring in this compound can influence the preferred conformation of the resulting cyclopeptide. acs.org

Chemical Biology Applications as a Molecular Probe

The unique physicochemical properties of non-canonical amino acids make them valuable tools in chemical biology for probing biological systems.

Fluorescent Probes in Biological Systems

Tryptophan is the dominant intrinsic fluorophore in proteins, with its fluorescence properties being highly sensitive to its local environment. nih.govbiosynth.com This sensitivity makes it an excellent natural probe for studying protein folding, conformational changes, and ligand binding. biosynth.comresearchgate.net The fluorescence originates from the indole side chain, with a typical absorption maximum around 280 nm and an emission maximum that can range from 307 to 353 nm depending on the polarity of its surroundings. biosynth.combmglabtech.com

This compound, as an isomer of tryptophan, is also intrinsically fluorescent. However, the altered attachment point of the side chain to the indole ring is expected to modify its electronic structure and, consequently, its photophysical properties. These differences can be exploited to develop it as a specialized molecular probe.

Table 2: Comparison of Expected Fluorescence Properties

| Property | Natural Tryptophan (3-yl isomer) | This compound (4-yl isomer) | Rationale for Difference |

| Absorption Max (λabs) | ~280 nm nih.gov | Expected to be similar, possibly with a slight shift. | The core indole chromophore is retained. Small shifts may occur due to altered electronic distribution. |

| Emission Max (λem) | ~350 nm (in water), shifts to shorter wavelengths in nonpolar environments. acs.org | Expected to have a distinct emission maximum. | The position of the electron-donating aminoalkyl group on the indole ring alters the excited-state dipole moment, which directly influences the emission wavelength and its sensitivity to solvent polarity (solvatochromism). |

| Quantum Yield (ΦF) | ~0.14 (in water). acs.org | Expected to be different from the natural isomer. | The efficiency of radiative vs. non-radiative decay pathways (quenching) is highly dependent on the electronic structure and local environment. Changes in the indole substitution pattern will alter these rates. |

| Fluorescence Lifetime (τ) | Variable, typically in the range of 1-6 nanoseconds. | Expected to have a distinct lifetime. | The lifetime of the excited state is an intrinsic property related to the rates of radiative and non-radiative decay. |

By incorporating this compound into a protein in place of a native tryptophan, researchers can introduce a probe with a unique fluorescent signature. This would allow for the specific monitoring of one region of a protein without interference from other tryptophan residues, providing a more detailed picture of protein structure and dynamics. acs.org

Incorporation into Bioactive Scaffolds for Target Identification

The process often involves engineering aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can recognize the non-canonical amino acid and incorporate it into a growing polypeptide chain during protein synthesis in response to a repurposed codon. rsc.orgacs.org This site-specific incorporation allows for precise modification of bioactive peptides or proteins. acs.org

Detailed research findings in the broader field of tryptophan analogues have shown their utility as probes for investigating protein structure and function. acs.orgrsc.org For instance, tryptophan analogs with distinct fluorescent properties have been synthesized and incorporated into proteins like dihydrofolate reductase. acs.org These fluorescent probes can report on local environmental changes, protein folding, and binding events, thereby helping to identify and characterize the interaction partners, or targets, of the modified protein. The unique substitution pattern of this compound could similarly be exploited to create probes for target identification, where the indole moiety acts as a spectroscopic or reactive handle.

The table below summarizes potential applications based on the principles of incorporating ncAAs into bioactive scaffolds.

| Application Area | Rationale for Using this compound | Potential Outcome |

| Fluorescent Probing | The 4-yl indole structure may confer unique photophysical properties (absorption/emission spectra) compared to native tryptophan. acs.org | Development of peptides that can be tracked within cells or used in binding assays to identify interaction partners. |

| Photo-crosslinking | The indole ring could be further modified with photoactivatable groups (e.g., diazirines) to covalently trap interacting proteins. | Covalent capture and subsequent identification of binding partners (targets) via mass spectrometry. |

| Modulating Bioactivity | The altered position of the indole nitrogen and side-chain bulk can change the binding affinity and selectivity of a peptide for its target. nih.gov | Creation of highly specific peptide ligands that can distinguish between closely related protein targets. |

Coordination Chemistry with Metal Ions

Amino acids are highly effective ligands for transition metal ions due to the presence of both amino (-NH2) and carboxylate (-COO-) groups, which can act as donor sites. researchgate.netresearchgate.net They most commonly function as bidentate N,O-ligands, forming stable five-membered chelate rings with metal ions. researchgate.netwikipedia.org The indole ring in tryptophan and its analogs can also participate in coordination, although less commonly. The study of metal-amino acid complexes is crucial for understanding the role of metal ions in biological systems and for the development of new therapeutic agents and catalysts. nih.govnih.gov

While specific studies on the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from studies on the closely related isomer, tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid).

Ligand Properties in Transition Metal Complex Formation (e.g., Chromium complexes)

In the formation of transition metal complexes, this compound is expected to act as a bidentate ligand, coordinating through the nitrogen atom of the amino group and an oxygen atom of the deprotonated carboxylate group. chemmethod.comumsha.ac.ir This mode of binding is typical for α-amino acids and leads to the formation of a stable chelate structure. wikipedia.org

A study on the reaction of its isomer, tryptophan, with a chromium(III) metal ion resulted in the formation of the complex [Cr(Trp)₂(OH)(H₂O)]. chemmethod.com In this complex, the tryptophan molecules act as bidentate ligands. The coordination was confirmed by FT-IR spectroscopy, which showed that the vibrational bands of the carboxylate and amino groups shifted to lower energies compared to the free ligand. chemmethod.com This shift is indicative of the involvement of these groups in bonding with the chromium ion. Furthermore, the appearance of a new vibrational band at 424 cm⁻¹ was attributed to the Cr-N bond, providing direct evidence of coordination through the amino group. chemmethod.com

Based on this analogous research, this compound would possess the following ligand properties:

Chelating Agent: Forms stable five-membered rings with metal ions via N,O-coordination.

Bidentate Ligand: Utilizes the amino nitrogen and carboxylate oxygen as the primary donor atoms. umsha.ac.ir

Chiral Ligand: As a chiral molecule, it can be used to synthesize chiral metal complexes, which is relevant for applications in asymmetric catalysis. mdpi.com

Structural Elucidation of Metal-Ligand Complexes

The structure of metal-amino acid complexes is elucidated using a combination of spectroscopic and analytical techniques. For the chromium-tryptophan complex, [Cr(Trp)₂(OH)(H₂O)], several methods were employed to determine its structure and composition. chemmethod.com A similar approach would be applied to characterize complexes formed with this compound.

Key Characterization Techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the complex by measuring the percentage composition of elements like carbon, hydrogen, and nitrogen. The experimental values are then compared to the calculated values for a proposed structure to confirm the stoichiometry, such as the 1:2 metal-to-ligand ratio found in the chromium-tryptophan complex. chemmethod.com

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's donor atoms. As mentioned, shifts in the characteristic vibrational frequencies of the -NH₂ and -COO⁻ groups upon complexation confirm their involvement in bonding to the metal center. chemmethod.comumsha.ac.ir

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion.

Molar Conductivity Measurements: By measuring the molar conductivity of a solution of the complex, one can determine whether it is an electrolyte or non-electrolyte. The chromium-tryptophan complex was found to be a non-electrolyte, consistent with its proposed neutral formula [Cr(Trp)₂(OH)(H₂O)]. chemmethod.com

Melting Point Determination: A sharp and distinct melting or decomposition point that differs from those of the starting materials (the metal salt and the free ligand) indicates the formation of a new, pure compound. chemmethod.com

Based on these characterization methods, a hexa-coordinated octahedral geometry was proposed for the [Cr(Trp)₂(OH)(H₂O)] complex. chemmethod.com It is highly probable that a chromium(III) complex with this compound would adopt a similar octahedral geometry.

The table below presents the characterization data for the analogous chromium-tryptophan complex, which serves as a model for what would be expected for a complex with this compound.

| Technique | Observation for [Cr(Trp)₂(OH)(H₂O)] Complex | Interpretation |

|---|---|---|

| Elemental Analysis | Found: C, 52.86%; H, 4.70%; N, 12.01%. Calculated for C₂₂H₂₆CrN₄O₆: C, 53.44%; H, 5.30%; N, 11.33%. chemmethod.com | Confirms the chemical formula and the 1:2 metal-to-ligand ratio. |

| FT-IR Spectroscopy | Shifts in -NH₂ and carboxylate bands to lower energies. New band at 424 cm⁻¹. chemmethod.com | Indicates coordination of the ligand through the amino nitrogen and carboxylate oxygen. The new band corresponds to the Cr-N bond. |

| Molar Conductivity | 24 Ω⁻¹cm²mol⁻¹ in ethanol. chemmethod.com | The low value indicates the complex is a non-electrolyte. |

| Melting Point | Decomposes at 310 °C (compared to 285 °C for free tryptophan). chemmethod.com | Confirms the formation of a new compound with different thermal properties. |

| Proposed Geometry | Octahedral. chemmethod.com | The metal center is coordinated to six donor atoms. |

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Amino-3-(1H-indol-4-YL)propanoic acid in solution and solid states. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from the analysis of the common isomer, L-tryptophan, and related indole (B1671886) derivatives. The substitution at the 4-position of the indole ring is expected to cause significant changes in the chemical shifts of the aromatic protons, particularly H5, H6, and H7, compared to the standard 3-substituted tryptophan.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Hα (C2) | ~ 4.0 | Doublet of Doublets (dd) | J(Hα, Hβ) ≈ 5-8 |

| Hβ (C3) | ~ 3.4 | Multiplet (m) | J(Hβ, Hα) ≈ 5-8 |

| H2 (indole) | ~ 7.2 | Triplet (t) | J(H2, H1), J(H2, H3) ≈ 2-3 |

| H3 (indole) | ~ 7.0 | Doublet (d) | J(H3, H2) ≈ 3 |

| H5 (indole) | ~ 7.5 | Doublet (d) | J(H5, H6) ≈ 7-8 |

| H6 (indole) | ~ 7.1 | Triplet (t) | J(H6, H5), J(H6, H7) ≈ 7-8 |

| H7 (indole) | ~ 7.6 | Doublet (d) | J(H7, H6) ≈ 7-8 |

| NH (indole) | ~ 11.0 | Singlet (s) | - |

| NH₂ (amine) | ~ 8.3 | Broad Singlet (br s) | - |

Multi-dimensional NMR Techniques (e.g., 2D-NMR: COSY, HSQC, HMBC)

To overcome the complexities of one-dimensional spectra and provide definitive assignments, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the α-proton and the β-protons of the propanoic acid side chain. In the aromatic region, it would confirm the connectivity between adjacent protons on the indole ring, such as H5-H6 and H6-H7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C). This is crucial for assigning the carbon signals of the molecule. For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the β-protons of the side chain would show a correlation to the C4 and C3a carbons of the indole ring, confirming the substitution pattern.

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy provides structural information on microcrystalline or amorphous powders, offering insights into the molecular conformation and packing in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. For this compound, ssNMR could be used to study polymorphism, determine intermolecular interactions, and understand the conformation of the molecule within a crystal lattice, which can be different from its conformation in solution nih.gov.

Advanced Deuterium (B1214612) Labeling for NMR Studies

Deuterium (²H) labeling is a powerful technique used to simplify complex proton NMR spectra and to probe specific molecular dynamics. By selectively replacing protons with deuterium atoms, the corresponding signals in the ¹H NMR spectrum disappear, which aids in signal assignment. Furthermore, ²H NMR spectroscopy can provide detailed information about the orientation and mobility of specific molecular segments, particularly the indole ring nih.govuark.edu. Studies on tryptophan and its derivatives have shown that the rate of hydrogen-deuterium exchange can vary for different positions on the indole ring, providing insights into their chemical reactivity and environment monash.edunih.gov. This method is especially valuable when studying the interactions of this amino acid within larger peptides or proteins uark.edumdpi.com.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the various functional groups present in this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Indole & Amine) | Stretching | 3200-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H (Amine) | Bending | 1580-1650 |

| C-N | Stretching | 1020-1250 |

| C-O | Stretching | 1210-1320 |

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information. For tryptophan isomers, Raman spectroscopy is highly effective for characterizing the indole ring. researchgate.netnih.gov

Specific Raman bands can act as markers for the local environment and conformation of the indole side chain. nih.gov For instance, key bands around 880 cm⁻¹ and 1360 cm⁻¹ in tryptophan are known to be sensitive to the hydrogen-bonding environment of the indole N1-H and the hydrophobicity of the ring's surroundings, respectively nih.gov. Analysis of these marker bands for this compound would offer detailed insights into its intermolecular interactions in various environments researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The spectroscopic characteristics of this compound are fundamentally dictated by the indole moiety, which acts as the primary chromophore and fluorophore.

Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is characterized by the electronic transitions within the indole ring system. The indole chromophore is responsible for the compound's absorption of ultraviolet light. researchgate.net The absorption profile is similar to its well-studied isomer, L-tryptophan, which typically exhibits two main absorption bands. These bands arise from π→π* transitions within the aromatic indole ring.

The primary absorption maxima for indole derivatives in neutral aqueous solutions are generally observed around 280 nm, with a more intense band occurring at shorter wavelengths, typically near 220 nm. The position and intensity of these bands can be influenced by the solvent environment and the substitution pattern on the indole ring. researchgate.net For instance, the presence of side groups can lead to slight shifts in the absorption spectra. researchgate.net In tryptophan-based chromophores within proteins, the microenvironment can also alter spectral properties. nih.gov

| Compound | Absorption Maximum (λmax) | Typical Electronic Transition | Notes |

|---|---|---|---|

| Tryptophan (Isomer) | ~280 nm | π→π | Corresponds to the 1La band. |

| Tryptophan (Isomer) | ~220 nm | π→π | Corresponds to the 1Bb band. |

| This compound | Expected ~280-290 nm | π→π* | Position of side chain at C4 may induce a slight spectral shift compared to tryptophan (C3 substitution). |

Fluorescence Quantum Yield and Lifetime Measurements